molecular formula C10H10N4O2 B12110416 1-Methyl-3-semicarbazonoindoline-2-one

1-Methyl-3-semicarbazonoindoline-2-one

Cat. No.: B12110416
M. Wt: 218.21 g/mol
InChI Key: OJWPNJWYMTXVAI-UHFFFAOYSA-N
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Description

1-Methyl-3-semicarbazonoindoline-2-one is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a semicarbazone moiety attached to an indoline core. The presence of the semicarbazone group imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-Methyl-3-semicarbazonoindoline-2-one typically involves the reaction of 1-methylindoline-2,3-dione with semicarbazide hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methyl-3-semicarbazonoindoline-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the semicarbazone group to an amine.

    Substitution: The indoline core can undergo electrophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted indolines and their derivatives .

Scientific Research Applications

1-Methyl-3-semicarbazonoindoline-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-semicarbazonoindoline-2-one involves its interaction with specific molecular targets and pathways. The semicarbazone group can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The indoline core can interact with receptors and ion channels, modulating their function and leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-Methyl-3-semicarbazonoindoline-2-one can be compared with other indole derivatives such as:

    1-Methylindoline-2,3-dione: A precursor in the synthesis of the compound, known for its use in organic synthesis.

    3-Methylindole: A naturally occurring compound with distinct biological activities, including antimicrobial and anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth regulation, widely studied for its role in plant biology.

The uniqueness of this compound lies in its semicarbazone group, which imparts additional chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

(2-hydroxy-1-methylindol-3-yl)iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWPNJWYMTXVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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